Pyrroloquinolines

Pyrroloquinolines are a class of organic compounds characterized by their unique pyrroloquinoline structure, which consists of a pyrrole ring fused to a quinoline ring. These compounds exhibit a diverse array of biological activities and have been the subject of extensive research due to their potential health benefits. Pyrroloquinolines possess antioxidant properties, making them effective in neutralizing free radicals that can cause cellular damage. They are also involved in redox reactions, contributing to metabolic processes within cells. Research suggests that certain pyrroloquinoline derivatives may play a role in supporting cardiovascular health and boosting immune function. Despite their potential benefits, further studies are needed to fully understand the mechanisms of action and the extent of their therapeutic applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

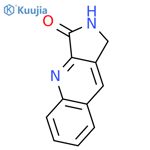

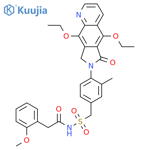

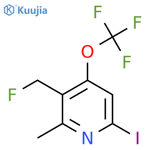

|

1H,2H,3H-pyrrolo3,4-bquinolin-3-one | 34535-42-7 | C11H8N2O |

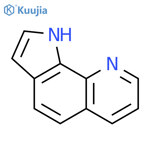

|

1H-Pyrrolo3,2-hquinoline | 233-88-5 | C11H8N2 |

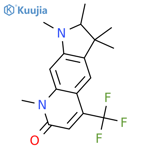

|

1,2,3,3,8-Pentamethyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo3,2-gquinolin-7(8H)-one | 58721-74-7 | C17H19F3N2O |

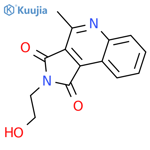

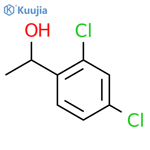

|

2-(2-Hydroxyethyl)-4-methyl-1H-pyrrolo3,4-cquinoline-1,3(2H)-dione | 687572-56-1 | C14H12N2O3 |

|

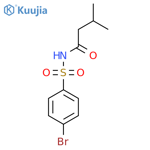

MF498 | 915191-42-3 | C32H33N3O7S |

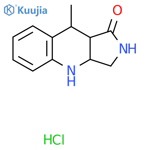

|

9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one;hydrochloride | 1212425-15-4 | C12H15ClN2O |

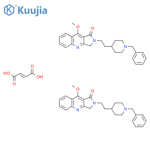

|

Unii-ZD0yfo1F2V | 252264-92-9 | C56H62N6O8 |

関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

2. Back matter

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

-

-

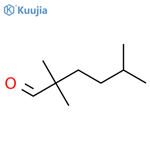

2,2,5-Trimethylhexanal Cas No: 1256477-09-4

2,2,5-Trimethylhexanal Cas No: 1256477-09-4